![molecular formula C17H18FN7O2 B2421404 1-(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2-méthoxyéthanone CAS No. 920366-81-0](/img/structure/B2421404.png)
1-(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2-méthoxyéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a fluorophenyl group, and a piperazine moiety
Applications De Recherche Scientifique
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: The compound is used as a tool in biological studies to investigate the role of triazolopyrimidine derivatives in various biological processes.
Pharmacology: It is explored for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules
Mécanisme D'action
Target of Action
The compound, also known as 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methoxyethan-1-one, primarily targets USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and the DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28’s activity, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase, and the epithelial-mesenchymal transition (EMT) progression . These pathways are critical for cell proliferation and migration, respectively .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also inhibits the EMT progression, which is a critical process in cancer metastasis . Therefore, the compound exhibits potential antitumor activities .
Analyse Biochimique
Biochemical Properties
Triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses .
Cellular Effects
Some triazolopyrimidine derivatives have shown antiproliferative activities against various human cancer cell lines .
Molecular Mechanism
It is suggested that triazolopyrimidine derivatives may exert their effects by inhibiting GCN2, thereby affecting cellular stress responses .
Méthodes De Préparation
The synthesis of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the fluorophenyl group: This can be achieved through various substitution reactions, often using fluorinated aromatic compounds.
Attachment of the piperazine moiety: This step involves the reaction of the triazolopyrimidine intermediate with piperazine under suitable conditions.
Methoxyethanone addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .
Analyse Des Réactions Chimiques
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives.
Acylation: The methoxyethanone group can participate in acylation reactions, forming various acylated products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .
Comparaison Avec Des Composés Similaires
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone can be compared with other triazolopyrimidine derivatives, such as:
1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its binding affinity and biological activity.
1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s pharmacokinetic properties and overall efficacy.
The uniqueness of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-27-10-14(26)23-5-7-24(8-6-23)16-15-17(20-11-19-16)25(22-21-15)13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLPWUBUPJRROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2421321.png)
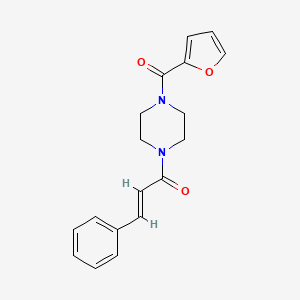
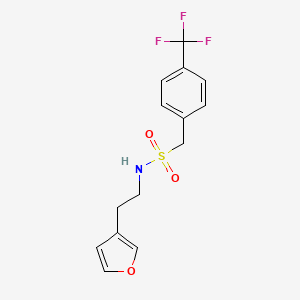
![4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2421325.png)
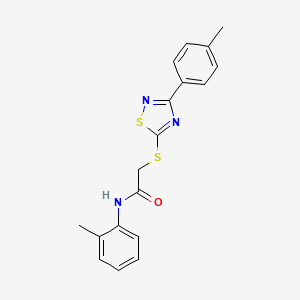
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)
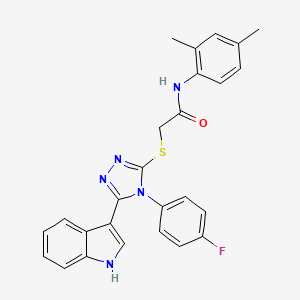
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2421333.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421334.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)
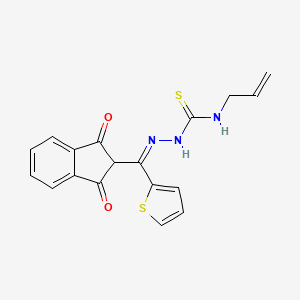
![ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate](/img/structure/B2421343.png)
